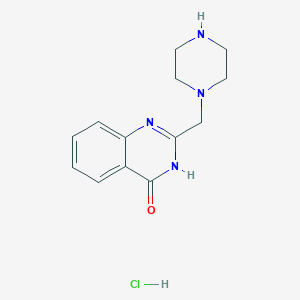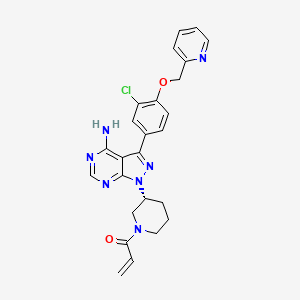
Biotin-NH-PSMA-617
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-NH-PSMA-617 is a biotinylated derivative of the small molecule PSMA-617, designed to target the prostate-specific membrane antigen (PSMA), which is prominently expressed on prostate tumor cells . This compound combines the targeting capabilities of PSMA-617 with the biotin moiety, allowing for high-affinity binding and efficient internalization into prostate cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-NH-PSMA-617 involves the conjugation of biotin to PSMA-617. The process typically includes the following steps:
Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
Conjugation to PSMA-617: The activated biotin is then reacted with PSMA-617 under mild conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the process would likely involve large-scale synthesis using automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Biotin-NH-PSMA-617 can undergo various chemical reactions, including:
Substitution Reactions: The biotin moiety can be substituted with other functional groups to modify its properties.
Conjugation Reactions: It can be conjugated with different labels or therapeutic agents for imaging or treatment purposes.
Common Reagents and Conditions
Coupling Reagents: N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC).
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Conditions: Mild temperatures (room temperature to 37°C), neutral to slightly basic pH.
Major Products Formed
The major product formed from these reactions is this compound itself, which can be further modified or labeled for specific applications.
Scientific Research Applications
Biotin-NH-PSMA-617 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a probe for studying PSMA interactions and binding affinities.
Biology: Facilitates the study of prostate cancer cell biology and PSMA expression.
Medicine: Applied in diagnostic imaging (e.g., PET imaging) and targeted radioligand therapy for prostate cancer
Industry: Potential use in the development of diagnostic kits and therapeutic agents.
Mechanism of Action
Biotin-NH-PSMA-617 exerts its effects by targeting the prostate-specific membrane antigen (PSMA) on prostate cancer cells. The biotin moiety allows for high-affinity binding to PSMA, leading to efficient internalization into the cells. Once inside, it can deliver therapeutic agents or imaging labels directly to the tumor cells, enhancing the efficacy of treatment and diagnosis .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Biotin-NH-PSMA-617 is unique due to its biotinylation, which enhances its binding affinity and internalization efficiency compared to PSMA-617 alone. This modification allows for more versatile applications in both diagnostic and therapeutic settings .
Properties
Molecular Formula |
C65H97N13O19S |
|---|---|
Molecular Weight |
1396.6 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-5-[[(2R)-2-[[4-[[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]hexanoyl]amino]methyl]cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C65H97N13O19S/c79-52(14-4-3-13-51-58-50(40-98-51)73-65(97)74-58)66-23-7-5-11-46(69-53(80)36-75-25-27-76(37-55(83)84)29-31-78(39-57(87)88)32-30-77(28-26-75)38-56(85)86)60(90)68-35-41-15-19-44(20-16-41)59(89)70-49(34-42-17-18-43-9-1-2-10-45(43)33-42)61(91)67-24-8-6-12-47(62(92)93)71-64(96)72-48(63(94)95)21-22-54(81)82/h1-2,9-10,17-18,33,41,44,46-51,58H,3-8,11-16,19-32,34-40H2,(H,66,79)(H,67,91)(H,68,90)(H,69,80)(H,70,89)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,92,93)(H,94,95)(H2,71,72,96)(H2,73,74,97)/t41?,44?,46-,47-,48-,49+,50-,51-,58-/m0/s1 |
InChI Key |
CSWUDCLVTNJNET-LQBUBBGQSA-N |
Isomeric SMILES |
C1CC(CCC1CNC(=O)[C@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)NC(=O)CN4CCN(CCN(CCN(CC4)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CC5=CC6=CC=CC=C6C=C5)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1CC(CCC1CNC(=O)C(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)NC(=O)CN4CCN(CCN(CCN(CC4)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CC5=CC6=CC=CC=C6C=C5)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-[3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidin-4-yl]pent-4-enoic acid](/img/structure/B15145459.png)


![4-[1-(1,3-Benzodioxol-5-yl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B15145473.png)
![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B15145477.png)


